![molecular formula C18H13N3O2 B381898 2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)-1-naphthaldehyde CAS No. 308298-46-6](/img/structure/B381898.png)

2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)-1-naphthaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies viz., multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . A new approach to manufacturing 2-arylsubstituted imidazo[1,2-a]pyrimidines efficiently has been reported .Molecular Structure Analysis

The optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been functionalized through different chemosynthetic methodologies viz., multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . The formation of differently substituted products was explained by a concurrent ketimine and Ortoleva–King type reaction intermediated transformations .Physical And Chemical Properties Analysis

“2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)-1-naphthaldehyde” is a solid substance . Its empirical formula is C15H12N2O2 and its molecular weight is 252.27 . The iron (II) complexes are high-spin in solution at room temperature .科学的研究の応用

Optoelectronic Devices

These compounds have potential in materials science, particularly in the development of optoelectronic devices due to their luminescent properties .

Sensors

Their luminescent nature also makes them suitable for use in sensors, which can be applied in various technological and environmental monitoring fields .

Anti-Cancer Drugs

Some derivatives have shown promise as anti-cancer drugs, indicating that they could be used in pharmaceutical research for developing new treatments .

Confocal Microscopy and Imaging

The luminescent properties of these compounds can be utilized as emitters for confocal microscopy and imaging, aiding in biological and medical research .

Synthesis of Biologically Active Molecules

These compounds are involved in modern organic synthesis as they are widespread in biologically active molecules and natural products .

Development of Covalent Inhibitors

They have been used as a core backbone to explore the development of covalent inhibitors, which can lead to novel treatments for various diseases .

Catalysis

Supported gold nanoparticles have been used as catalysts for the synthesis of imidazo[1,2-a]pyrimidine derivatives, indicating potential applications in green chemistry .

Anti-Tuberculosis Agents

Specific analogues have been designed and synthesized as novel anti-TB agents, showing excellent in vitro activity against drug-sensitive and multi-drug resistant strains of Mycobacterium tuberculosis .

Safety and Hazards

将来の方向性

The future directions for “2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)-1-naphthaldehyde” could involve further exploration of its potential applications in medicinal chemistry, given the interest in imidazo[1,2-a]pyrimidines . Additionally, the development of greener protocols for the synthesis of highly functionalized motifs with medicinal value is an attractive research thrust area .

作用機序

Target of Action

The primary target of 2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)-1-naphthaldehyde is the KRAS G12C . This protein plays a crucial role in cell signaling pathways, and mutations in this protein are often associated with various types of cancers .

Mode of Action

The compound interacts with its target through a covalent bond, acting as a covalent inhibitor . This interaction results in the inhibition of the KRAS G12C protein, thereby disrupting the signaling pathways it is involved in .

Biochemical Pathways

The compound affects the KRAS signaling pathway . By inhibiting the KRAS G12C protein, it disrupts the normal functioning of this pathway, which can lead to the suppression of cancer cell proliferation .

Result of Action

The inhibition of the KRAS G12C protein by 2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)-1-naphthaldehyde can lead to a decrease in cancer cell proliferation . This makes the compound a potential therapeutic agent for treating cancers associated with KRAS G12C mutations .

特性

IUPAC Name |

2-(imidazo[1,2-a]pyrimidin-2-ylmethoxy)naphthalene-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2/c22-11-16-15-5-2-1-4-13(15)6-7-17(16)23-12-14-10-21-9-3-8-19-18(21)20-14/h1-11H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRHBPYHHRLVMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=CN4C=CC=NC4=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-tert-butyl-2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B381818.png)

![N,N-diethyl-3-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonamide](/img/structure/B381820.png)

![N-(2-ethoxyphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B381822.png)

![2-(3,4-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B381824.png)

![Ethyl cyano({3-[(diethylamino)sulfonyl]phenyl}hydrazono)acetate](/img/structure/B381827.png)

![2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B381830.png)

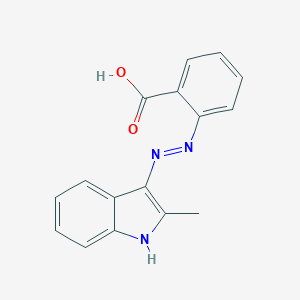

![3-[2-(2-methyl-3H-indol-3-ylidene)hydrazino]benzoic acid](/img/structure/B381833.png)

![methyl 6-tert-butyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B381834.png)

![2-[3-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-3-oxo-propyl]-benzo[de]isoquinoline-1,3-dione](/img/structure/B381836.png)

![2-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-benzo[de]isoquinoline-1,3-dione](/img/structure/B381837.png)

![2-[5-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pentyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B381839.png)

![2-[[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B381840.png)

![2-[2-[4-(Adamantane-1-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B381841.png)